molecular formula C14H12O2 B4073260 (2-Prop-2-ynoxynaphthalen-1-yl)methanol

(2-Prop-2-ynoxynaphthalen-1-yl)methanol

Cat. No.: B4073260
M. Wt: 212.24 g/mol
InChI Key: WDMHCYCEHFKFGP-UHFFFAOYSA-N
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Description

(2-Prop-2-ynoxynaphthalen-1-yl)methanol is a synthetic organic compound featuring a naphthalene core substituted with a propargyl ether (prop-2-ynoxy) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 1. This structural combination confers unique physicochemical properties, including enhanced polarity from the methanol group and reactivity from the propargyl moiety.

Properties

IUPAC Name

(2-prop-2-ynoxynaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,15H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHCYCEHFKFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-ynoxynaphthalen-1-yl)methanol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures using ultrasound sonication to enhance the reaction rate. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Prop-2-ynoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The propargyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
Recent studies have highlighted the biological activity of (2-Prop-2-ynoxynaphthalen-1-yl)methanol as a promising candidate for drug development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, compounds with similar structural motifs have been investigated as inhibitors of prolyl hydroxylases, which play a critical role in collagen synthesis and hypoxia signaling pathways .

Case Studies:
A notable case study involved the synthesis of derivatives of this compound that demonstrated enhanced inhibitory activity against specific enzymes. These derivatives were tested in vitro and showed significant promise in modulating biological pathways relevant to conditions such as fibrosis and cancer .

Organic Synthesis

Role as a Synthetic Intermediate:
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex organic molecules. Its alkyne functional group allows for various coupling reactions, including Sonogashira coupling, which can be utilized to form carbon-carbon bonds effectively .

Synthetic Routes:
The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions: Utilizing naphthalene derivatives with propargyl alcohol under basic conditions.
  • Functionalization Reactions: Incorporating functional groups through nucleophilic substitutions or electrophilic additions.

Materials Science

Applications in Polymer Chemistry:
The compound's unique structure lends itself to applications in materials science, particularly in the development of specialty polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigidity provided by the naphthalene moiety.

Case Studies:
Research has shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymers. This property is particularly beneficial in applications requiring high-performance materials, such as aerospace and automotive industries .

Analytical Chemistry

Use in Chromatography:
this compound has been utilized as a standard reference compound in chromatographic techniques for the analysis of complex mixtures. Its distinct spectral properties allow for accurate identification and quantification during analytical procedures.

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential drug candidate targeting specific enzymesInhibitors of prolyl hydroxylases; derivatives show enhanced activity
Organic SynthesisIntermediate for synthesizing complex moleculesUtilized in Sonogashira coupling reactions
Materials ScienceEnhances properties of specialty polymersImproved thermal stability in polymer matrices
Analytical ChemistryStandard reference compound for chromatographic analysisDistinct spectral properties aid in identification and quantification

Mechanism of Action

The mechanism of action of (2-Prop-2-ynoxynaphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The propargyl ether group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Structural Insights :

  • Propargyl vs.
  • Naphthalene vs.
  • Methanol vs. Amino Groups: The hydroxymethyl group increases polarity and hydrogen-bonding capacity relative to amino-substituted analogs like 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, which may favor membrane permeability .

Physicochemical Properties

Property This compound 1-(2,4-Dimethylphenyl)prop-2-en-1-ol [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol
XLogP3 ~2.8 (estimated) 2.1 3.5
Hydrogen Bond Donors 1 1 1
Molecular Weight ~242 g/mol 178 g/mol 368 g/mol
Polar Surface Area ~40 Ų 20 Ų 50 Ų

The higher XLogP3 of this compound compared to phenyl-propenol derivatives indicates moderate lipophilicity, balancing solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Prop-2-ynoxynaphthalen-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Prop-2-ynoxynaphthalen-1-yl)methanol

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